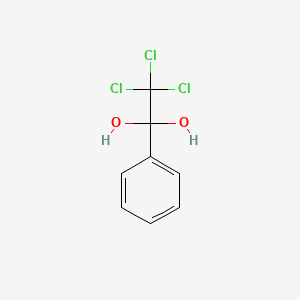
2,2,2-Trichloro-1-phenylethane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-phenylethane-1,1-diol is an organic compound characterized by the presence of three chlorine atoms and a phenyl group attached to an ethane backbone
Synthetic Routes and Reaction Conditions:
Addition of Trichloroacetaldehyde to Benzene: One common method involves the addition of trichloroacetaldehyde (chloral) to benzene in the presence of aluminum chloride as a catalyst.
Reaction of Benzaldehyde with Chloroform: Another method includes the reaction of benzaldehyde with chloroform in the presence of potassium hydroxide.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as hydroxide ions, ammonia, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Less chlorinated derivatives.
Substitution Products: Compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,2,2-Trichloro-1-phenylethane-1,1-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-phenylethane-1,1-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect metabolic pathways, leading to alterations in cellular processes and functions.
Comparison with Similar Compounds
2,2,2-Trichloro-1-phenylethanone: Shares a similar structure but lacks the diol functionality.
1-Phenylethane-1,2-diol: Contains a phenyl group and two hydroxyl groups but lacks the chlorine atoms.
2,2,2-Trichloroethane-1,1-diol: Similar in structure but without the phenyl group.
Uniqueness:
- The presence of both the phenyl group and the three chlorine atoms in 2,2,2-Trichloro-1-phenylethane-1,1-diol gives it unique chemical properties, making it distinct from other similar compounds.
Properties
CAS No. |
110374-87-3 |
|---|---|
Molecular Formula |
C8H7Cl3O2 |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-phenylethane-1,1-diol |
InChI |
InChI=1S/C8H7Cl3O2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5,12-13H |
InChI Key |
MZGYINBBCUMSOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















